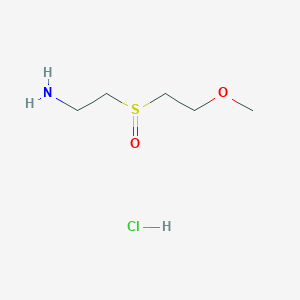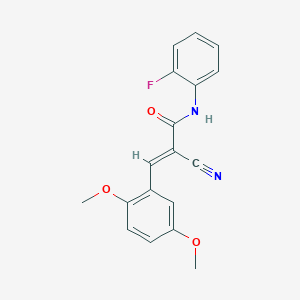
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Engineering for Solar Cell Applications
Research on organic sensitizers, which include compounds structurally similar to "(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide," has shown that engineered molecules comprising donor, electron-conducting, and anchoring groups can significantly enhance solar cell efficiency. These sensitizers demonstrate high incident photon to current conversion efficiency when anchored onto TiO2 films, indicating their potential in photovoltaic applications (Kim et al., 2006).
Advanced Fluorographic Detection Techniques
Acrylamides and their derivatives have been employed in developing advanced fluorographic detection techniques for proteins and nucleic acids in polyacrylamide gels. These methods leverage the properties of acrylamides to enhance sensitivity and efficiency in detecting radioactivity and facilitating research in molecular biology and biochemistry (Bonner & Laskey, 1974).
Probing Protein Conformational Changes
Acrylamides serve as efficient quenchers of fluorescence, particularly useful in studying protein structure and dynamics. By quenching tryptophanyl fluorescence, acrylamides can provide insights into the exposure of residues within proteins, offering a valuable tool for monitoring conformational changes and interactions in protein research (Eftink & Ghiron, 1976).
Electrochemical and Photoluminescent Materials
Acrylamide derivatives have been explored for their electrochemical and photoluminescent properties, contributing to the development of materials with potential applications in sensing, display technologies, and electronic devices. Their ability to undergo reversible electrochemical and optical changes makes them candidates for creating smart materials and sensors (Sun et al., 2016).
Mechanofluorochromic Properties
Certain acrylamide derivatives exhibit mechanofluorochromic behavior, changing their fluorescence properties in response to mechanical stimuli. This characteristic is particularly intriguing for the development of stress-responsive materials that can be used in sensing applications or as novel visual indicators of mechanical force (Song et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-14-7-8-17(24-2)12(10-14)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSPFQBOFCZPRM-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

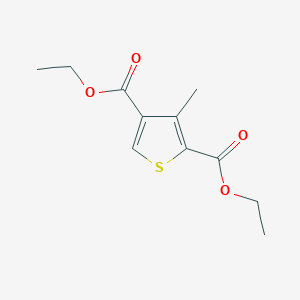
![N-[4-(2-chloropropanoyl)phenyl]butanamide](/img/structure/B2889655.png)
![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2889656.png)

![N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2889659.png)
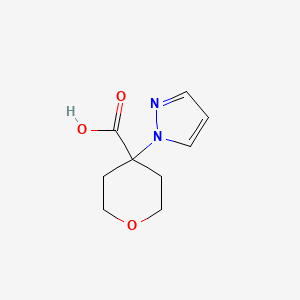


![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2889667.png)
![4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2889668.png)

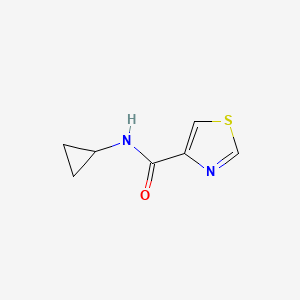
![6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2889675.png)
